3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-13-7-5(12)3-14-6(4)7/h1-3,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXOFBZXSGXIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the use of transition metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Table 1: Substituent Position and Molecular Properties
Key Observations :
- Positional Isomerism : Moving the -CF₃ group from position 7 (target compound) to 5 (e.g., 3-Iodo-5-CF₃ analog) significantly alters electronic properties and steric interactions, impacting pharmacological activity .
- Halogen Effects : Replacing iodine with chlorine (e.g., 7-Chloro analog) reduces molecular weight by ~50% and limits utility in metal-catalyzed reactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Biological Activity
3-Iodo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to other pyrrolopyridine derivatives that have been investigated for their pharmacological properties, including anticancer and kinase inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is C8H4F3IN2, with a molecular weight of 312.03 g/mol. The presence of iodine and trifluoromethyl groups significantly influences its reactivity and biological interactions.
Research indicates that this compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are critical in various signaling pathways associated with cell proliferation and differentiation. Inhibition of FGFR activity by this compound can lead to reduced tumor growth in certain cancer types.
Biochemical Pathways
The inhibition of FGFRs affects downstream signaling pathways involved in cell survival and proliferation, making this compound a candidate for anticancer therapies. Studies have shown that derivatives of pyrrolopyridines exhibit potent antiproliferative effects against cancer cell lines due to their ability to disrupt these signaling cascades .
Antitumor Activity
Preliminary studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, compounds with similar scaffolds have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Kinase Inhibition
The compound has been explored as a potential kinase inhibitor , particularly against FGFRs. In vitro assays have indicated that it can effectively inhibit the activity of these kinases at nanomolar concentrations, making it a promising candidate for further development in targeted cancer therapies .
Case Studies
- In Vitro Studies : A study assessed the biological activity of pyrrolo[3,2-b]pyridine derivatives, finding that those with iodine substitutions displayed enhanced potency against cancer cell lines due to improved binding affinity to FGFRs.
- Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent.
Comparative Analysis
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | <0.5 | Antitumor |
| 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 0.8 | Antitumor |
| 5-Iodo-1H-pyrrolo[2,3-b]pyridine | 1.5 | Kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
